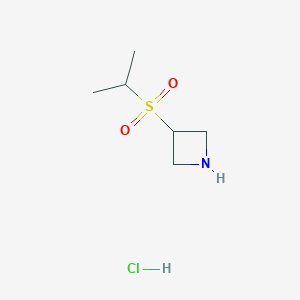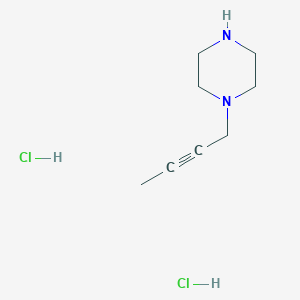
1-(But-2-yn-1-yl)piperazine dihydrochloride
Descripción general
Descripción
1-(But-2-yn-1-yl)piperazine dihydrochloride, also known as BYP, is a chemical compound that belongs to the family of piperazines. It has a CAS number of 2097988-70-8 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(But-2-yn-1-yl)piperazine dihydrochloride, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(But-2-yn-1-yl)piperazine dihydrochloride is1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H . The molecular weight is 211.13 g/mol . Physical And Chemical Properties Analysis
1-(But-2-yn-1-yl)piperazine dihydrochloride is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(But-2-yn-1-yl)piperazine dihydrochloride” is a chemical compound used in various synthetic processes . It’s often used as a building block in the synthesis of more complex molecules .
Drug Development
The piperazine moiety, which is part of “1-(But-2-yn-1-yl)piperazine dihydrochloride”, is frequently found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Kinase Inhibitors
Piperazine-containing drugs, like “1-(But-2-yn-1-yl)piperazine dihydrochloride”, are often used as kinase inhibitors . These inhibitors are important in the treatment of cancer and other diseases.
Receptor Modulators
Another application of piperazine-containing compounds is as receptor modulators . They can be used to modulate the activity of various receptors in the body, which can have therapeutic effects.
Analytical Chemistry
“1-(2-Pyridyl)piperazine”, a similar compound to “1-(But-2-yn-1-yl)piperazine dihydrochloride”, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(But-2-yn-1-yl)piperazine dihydrochloride” could have similar applications.
Fluorometric Determination
“1-(2-Pyridyl)piperazine” has also been used as a reagent for the fluorometric determination of airborne diisocyanates . Again, “1-(But-2-yn-1-yl)piperazine dihydrochloride” might have similar uses.
Safety and Hazards
Propiedades
IUPAC Name |
1-but-2-ynylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCXLXLKBYCXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-2-yn-1-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

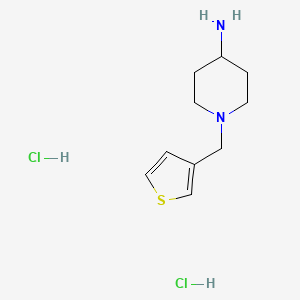
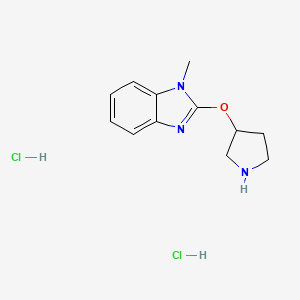
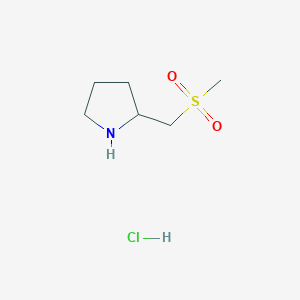
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![[5-(Thiophen-3-yl)furan-2-yl]methanamine](/img/structure/B1473439.png)
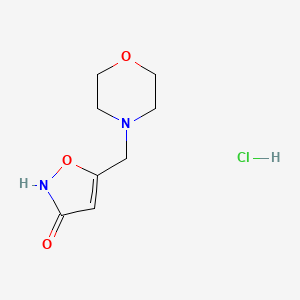


![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473446.png)

